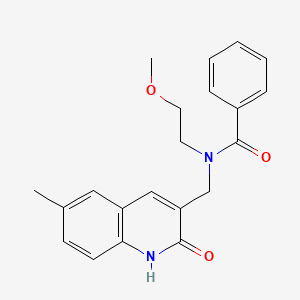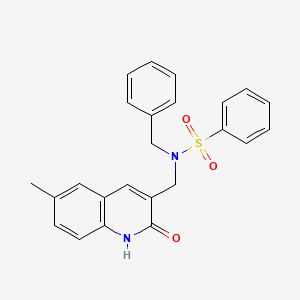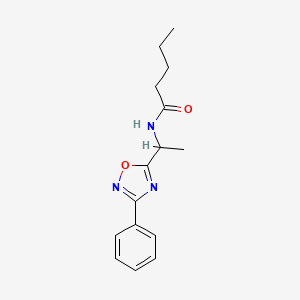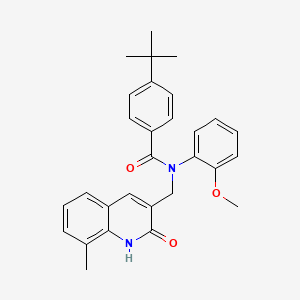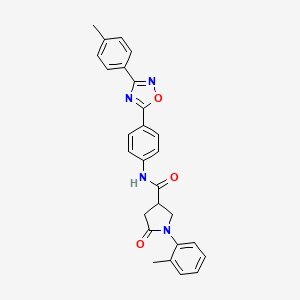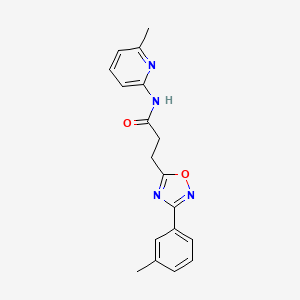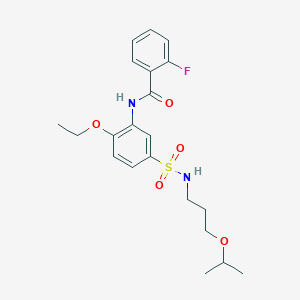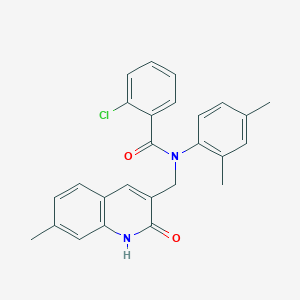![molecular formula C22H21FN4O B7687692 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been synthesized for various scientific research purposes. It is a heterocyclic compound that is used in the field of medicinal chemistry for the development of new drugs.
作用机制
The mechanism of action of 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis or programmed cell death in cancer cells. It may also inhibit the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT). In the case of Alzheimer's disease and Parkinson's disease, the compound may act by increasing the levels of neurotransmitters such as acetylcholine and dopamine, respectively, by inhibiting the activity of the enzymes that degrade them.
Biochemical and Physiological Effects:
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of acetylcholinesterase and monoamine oxidase, and increase the levels of neurotransmitters such as acetylcholine and dopamine. However, the compound may also exhibit toxic effects on normal cells and tissues, which may limit its therapeutic potential.
实验室实验的优点和局限性
The advantages of using 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its ability to selectively target cancer cells and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, the limitations of using this compound in lab experiments include its potential toxicity to normal cells and tissues, the lack of understanding of its mechanism of action, and the need for further research to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. These include the optimization of its synthesis method, the elucidation of its mechanism of action, the evaluation of its toxicity and pharmacokinetics in vivo, and the development of new derivatives with improved therapeutic potential. The compound may also be studied for its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of 4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with isobutylamine and 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced using a reducing agent such as iron powder or sodium dithionite to obtain the final product.
科学研究应用
4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been used in various scientific research studies for its potential therapeutic applications. It has been found to exhibit antitumor activity in vitro and in vivo against various cancer cell lines such as breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
属性
IUPAC Name |
4-fluoro-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-13(2)12-27-21-18(11-16-10-14(3)4-9-19(16)24-21)20(26-27)25-22(28)15-5-7-17(23)8-6-15/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAWFPTZOMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=C(C=C4)F)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)
![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)

